1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Beschreibung
BenchChem offers high-quality 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
6,12-dimethyl-5-(2-methylpiperidine-1-carbonyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-12-7-8-16-20-17-14(18(24)23(16)11-12)10-15(21(17)3)19(25)22-9-5-4-6-13(22)2/h7-8,10-11,13H,4-6,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJCUXGZTXDAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=C(N2C)N=C4C=CC(=CN4C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,7-Dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the class of pyrido-pyrrolo-pyrimidines. This compound's unique structural features suggest potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity based on existing research findings and case studies.
Structural Characteristics
The molecular formula for this compound is with a molecular weight of approximately 338.41 g/mol. Its structure includes multiple heterocycles, which may enhance its biological activity.
Biological Activity Overview
Research indicates that compounds similar to 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibit significant biological activities, particularly as inhibitors of protein kinases. Notably, studies have highlighted its potential as an inhibitor of Janus Kinase 3 (JAK3), which is crucial in the signaling pathways that regulate immune responses and hematopoiesis.
Table 1: Comparison of Related Compounds and Their Biological Activities
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a piperidine linked to a pyrrolo-pyrimidine core | Selective inhibitor of protein kinase B (Akt) |
| Pyrrolo[2,3-d]pyrimidine derivatives | Similar bicyclic structure | Inhibitors of Janus Kinase 3 (JAK3) |
| 4-Chlorobenzyl derivatives | Substituted at the piperidine position | Potent ATP-competitive inhibitors |
While specific mechanisms for 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one remain largely unexplored, it is suggested that the compound may inhibit kinase activity through binding interactions influenced by its structural components. Interaction studies utilizing techniques such as molecular docking simulations have shown that modifications on the piperidine and pyrimidine moieties can significantly affect binding affinity and selectivity towards specific kinases.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolo[2,3-d]pyrimidine derivatives for their ability to inhibit JAK3. The results indicated that these compounds exhibited moderate inhibitory activity against JAK3, suggesting their potential as starting points for developing more potent JAK3 inhibitors for therapeutic applications .
Another study highlighted the broader implications of pyrido-pyrrolo-pyrimidine compounds in medicinal chemistry. The findings suggest that these compounds could be promising candidates for treating various cancers and autoimmune diseases due to their favorable selectivity profiles and oral bioavailability .
Synthesis Pathways
The synthesis of 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one typically involves multi-step synthetic pathways. These methods reflect a combination of classical organic synthesis techniques tailored for complex heterocycles.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Research indicates that compounds similar to 1,7-dimethyl-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibit significant biological activities as inhibitors of protein kinases. Specific applications include:
- Cancer Treatment : Related derivatives have shown efficacy as selective inhibitors of protein kinase B (Akt) and Janus Kinase 3 (JAK3), making them potential candidates for treating various cancers and autoimmune diseases .
Binding Interactions
Studies have demonstrated that this compound can effectively bind to specific protein kinases. The binding affinity and selectivity are influenced by structural modifications on the piperidine and pyrimidine moieties. Techniques such as X-ray crystallography or molecular docking simulations are often employed to elucidate these binding interactions at the molecular level .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic pathways that utilize classical organic synthesis techniques tailored for complex heterocycles. Common methods include:
- Stepwise Synthesis : Involves sequential reactions to build the complex structure.
- Functional Group Modifications : Alterations to enhance biological activity and selectivity.
Q & A
Q. What are the optimal synthetic routes for constructing the pyrido-pyrrolo-pyrimidine core of this compound?
The synthesis typically involves multi-step heterocyclic condensation. Key steps include:
- Pyrimidine ring formation : Use of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine as a precursor, reacted with amines under acid-mediated nucleophilic substitution (e.g., isopropanol/HCl reflux, 12–48 hours) .
- Piperidine incorporation : Coupling 2-methylpiperidine via carbamoyl chloride intermediates. Reaction conditions (e.g., solvent polarity, temperature) critically influence yields and regioselectivity .
- Methylation : Selective dimethylation at positions 1 and 7 using NaH/MeI in THF or similar alkylating agents .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- NMR spectroscopy : 1H/13C NMR resolves methyl/piperidine substituents and confirms regiochemistry (e.g., δ 8.27 ppm for pyrimidine protons) .
- HRMS : Validates molecular formula (e.g., calculated vs. observed m/z for C21H25N5O2) .
- X-ray crystallography : Resolves fused-ring conformation and stereoelectronic effects, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally similar compounds?
Example: Pyrido[2,3-d]pyrimidine derivatives show anti-inflammatory activity in some studies but kinase inhibition in others . Methodological approach :
- In vitro assays : Compare inhibitory potency against specific targets (e.g., JAK1/2, CDK4/6) using enzyme-linked immunosorbent assays (ELISA) .
- Computational modeling : Perform docking studies to analyze binding modes with kinase ATP-binding pockets vs. cyclooxygenase active sites .
- Metabolic stability testing : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .
Q. What strategies improve regioselectivity during the synthesis of polyheterocyclic systems like this compound?
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to direct substitution to desired positions .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at electron-deficient pyrimidine carbons .
- Catalytic optimization : Use Pd(PPh3)4 for Suzuki-Miyaura cross-coupling to install aryl/heteroaryl substituents without side reactions .
Q. How do steric and electronic effects of the 2-methylpiperidine group influence target binding?
- Steric hindrance : The 2-methyl group restricts piperidine ring puckering, potentially improving selectivity for kinases with deeper active sites (e.g., RET vs. JAK) .
- Electronic modulation : The piperidine’s basic nitrogen enhances solubility and hydrogen-bonding interactions with Asp/Glu residues in enzyme pockets .
- SAR validation : Synthesize analogs with bulkier substituents (e.g., 2-ethylpiperidine) and compare IC50 values .
Data Analysis & Experimental Design
Q. How should researchers design dose-response experiments to evaluate dual-target inhibition (e.g., kinase and anti-inflammatory activity)?
- Parallel assays : Test the compound against purified kinases (e.g., VEGFR1/2/3) and inflammatory markers (e.g., TNF-α) in cell lines .
- Concentration gradients : Use 10 nM–100 μM ranges to identify off-target effects at higher doses.
- Control compounds : Include reference inhibitors (e.g., Selumetinib for kinase activity , indomethacin for COX inhibition ).
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- ADMET predictors : Use SwissADME or ADMETlab to forecast cytochrome P450 interactions and potential toxic metabolites .
- MD simulations : Analyze piperidine conformational flexibility and its impact on metabolic stability .
Structural Comparisons
Q. How does this compound differ from simpler pyrrolo[2,3-d]pyrimidine derivatives in terms of bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
